Methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 508.55 g/mol. This compound belongs to the class of heterocyclic organic compounds, specifically derivatives of benzo[e][1,2]thiazine, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multi-step reactions that include:
Each step requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity.
The structure of methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide can be represented using various chemical notation systems:
InChI=1S/C26H24N2O7S/c1-33-18-13-14-20(21(15-18)34-2)27-23(29)16-28-25(26(30)35-3)24(17-9-5-4-6-10-17)19-11-7-8-12-22(19)36(28,31)32/h4-15H,16H2,1-3H3,(H,27,29)
COC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)OC
The compound features a complex arrangement with multiple functional groups that contribute to its chemical properties and biological activity.
Methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide primarily acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This inhibition leads to alterations in several downstream signaling pathways:
The mechanism of action for methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves:
Methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O7S |
| Molecular Weight | 508.55 g/mol |
| Purity | Typically ≥95% |
| Appearance | Solid (specific form not detailed) |
These properties are crucial for understanding its behavior in various experimental conditions.
Methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is primarily used in scientific research focused on:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: